molecular formula C21H28N2O5S2 B2847262 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946249-47-4

2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2847262
CAS No.: 946249-47-4
M. Wt: 452.58
InChI Key: YGFWZTMUZOISDR-UHFFFAOYSA-N
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Description

2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. The compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step reaction process. One common synthetic route begins with the formation of the tetrahydroquinoline core through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene. Following this, the sulfonamide group is introduced via sulfonation, where a propylsulfonyl chloride reacts with the tetrahydroquinoline intermediate under basic conditions. The final step includes the ethoxylation of the benzene ring through a nucleophilic substitution reaction, using an ethyl halide in the presence of a suitable base.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions such as temperature, solvent choice, and catalyst presence is crucial to ensure high yield and purity. Continuous flow reactors may be employed to achieve efficient mixing and heat transfer, thereby enhancing the overall reaction kinetics and product consistency.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various types of chemical reactions:

  • Oxidation: : This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can convert the sulfonamide group to sulfonic acid or other derivatives, using reducing agents like sodium borohydride.

  • Substitution: : Nucleophilic and electrophilic substitutions can modify the ethoxy or methyl groups, potentially introducing new functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Solvents: : Methanol, dichloromethane, acetonitrile

  • Catalysts: : Palladium on carbon, platinum oxide

Major Products

  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Sulfonic acids

  • Substitution: : Derivatives with various functional groups like halides, hydroxyls

Scientific Research Applications

2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has several applications across different research fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: : Acts as a probe to study enzyme inhibition and protein interactions due to its sulfonamide moiety.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of new materials with unique properties, such as polymers with specific functionalities.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes that interact with its sulfonamide group. The sulfonamide moiety mimics the structure of p-aminobenzoic acid, a substrate for dihydropteroate synthase, thereby competitively inhibiting the enzyme. This inhibition disrupts folate synthesis, which is crucial for DNA replication and cell division, leading to antibacterial and antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

  • Sulfamethoxazole: : An antibacterial sulfonamide with a similar inhibitory mechanism on dihydropteroate synthase.

  • Dapsone: : Another sulfonamide used for its anti-inflammatory and antibacterial properties.

  • Sulfasalazine: : Utilized for its anti-inflammatory effects in treating rheumatoid arthritis and inflammatory bowel disease.

Uniqueness

2-ethoxy-5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its unique tetrahydroquinoline core, which imparts distinct pharmacokinetic properties and enhances its ability to cross cellular membranes. This structural feature potentially broadens its spectrum of activity and application in various therapeutic areas compared to other sulfonamides.

Properties

IUPAC Name

2-ethoxy-5-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S2/c1-4-13-29(24,25)23-12-6-7-17-9-10-18(15-19(17)23)22-30(26,27)21-14-16(3)8-11-20(21)28-5-2/h8-11,14-15,22H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFWZTMUZOISDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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